molecular formula C7H18NS+ B1608713 Trimethyl[3-(methylthio)propyl]ammonium(1+) CAS No. 61672-50-2

Trimethyl[3-(methylthio)propyl]ammonium(1+)

Cat. No.: B1608713
CAS No.: 61672-50-2
M. Wt: 148.29 g/mol
InChI Key: JZDFUMNRDXPNDX-UHFFFAOYSA-N
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Description

Trimethyl[3-(methylthio)propyl]ammonium(1+) (CAS: 61672-50-2) is a quaternary ammonium compound characterized by a trimethylammonium group attached to a propyl chain bearing a methylthio (-SCH₃) substituent. Its chloride salt form (CAS: 14617-80-2) is used in research and industrial applications. The compound is naturally isolated from marine organisms like Marmarostoma argyrostoma and Turbo argyrostoma and has been studied for its bioactive properties . Its molecular formula is C₇H₁₈NS⁺, with a molecular weight of 148.29 g/mol .

Properties

IUPAC Name

trimethyl(3-methylsulfanylpropyl)azanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H18NS/c1-8(2,3)6-5-7-9-4/h5-7H2,1-4H3/q+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZDFUMNRDXPNDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CCCSC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18NS+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90388602
Record name 1-Propanaminium, N,N,N-trimethyl-3-(methylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90388602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61672-50-2
Record name 1-Propanaminium, N,N,N-trimethyl-3-(methylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90388602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trimethyl[3-(methylthio)propyl]ammonium(1+) typically involves the quaternization of a tertiary amine with an alkylating agent. One common method is the reaction of N,N,N-trimethylpropan-1-aminium iodide with methylthiolate under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol, and the temperature is maintained between 50-70°C to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound often involves large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The product is then purified using techniques such as crystallization or distillation to remove any impurities and obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Trimethyl[3-(methylthio)propyl]ammonium(1+) undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Substitution: The quaternary ammonium group can participate in nucleophilic substitution reactions.

    Reduction: The compound can be reduced under specific conditions to form secondary or tertiary amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Substitution: Nucleophiles such as halides or hydroxides are often used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Substitution: Various substituted ammonium compounds.

    Reduction: Secondary or tertiary amines.

Scientific Research Applications

Trimethyl[3-(methylthio)propyl]ammonium(1+) is used in several scientific research fields:

    Chemistry: As a surfactant and phase transfer catalyst in organic synthesis.

    Biology: In studies involving cell membrane interactions due to its surfactant properties.

    Industry: Used in formulations for detergents, fabric softeners, and antistatic agents.

Mechanism of Action

The compound exerts its effects primarily through its surfactant properties. The quaternary ammonium group interacts with negatively charged surfaces, while the methylthio group provides hydrophobic interactions. This dual functionality allows it to reduce surface tension and enhance the solubility of hydrophobic compounds in aqueous solutions. The molecular targets include cell membranes and various organic molecules, facilitating their interaction and solubilization.

Comparison with Similar Compounds

Propyl Trimethyl Ammonium Chitosan (QCS-C)

Structure : A chitosan derivative with a propyl trimethyl ammonium head group.
Key Differences :

  • Stability : Density Functional Theory (DFT) studies show QCS-C has lower chemical stability (higher LUMO energy: ~0.8 eV) compared to hydroxypropyl or oxypropyl analogs, making it more reactive .
  • Comparison:
Property Trimethyl[3-(methylthio)propyl]ammonium(1+) QCS-C (Propyl Trimethyl Ammonium Chitosan)
LUMO Energy (eV) Not reported ~0.8
Stability in AEMs Not studied Low (prone to degradation)
Natural Source Marine organisms Synthetic derivative

Trimethyl[3-(trimethoxysilyl)propyl]ammonium Chloride (TTPA)

Structure : Features a trimethoxysilyl (-Si(OCH₃)₃) group instead of methylthio.
Key Differences :

  • Functionality : The silyl group enables covalent bonding to silica surfaces, making TTPA ideal for solid-phase extraction materials .
  • Ion-Exchange Capacity : TTPA-silica composites achieve 0.44–2.35 mmol/g, outperforming many cationic resins .
    Comparison :
Property Trimethyl[3-(methylthio)propyl]ammonium(1+) TTPA
Functional Group -SCH₃ -Si(OCH₃)₃
Surface Modification No Yes (silica bonding)
Ion-Exchange Capacity Not reported 1.26 mmol/g (optimized)

Poly(3-Methacrylamido Propyl Trimethyl Ammonium Chloride) (PMAPTAC)

Structure : A polymer with repeating trimethylammonium units.
Key Differences :

  • Molecular Weight: PMAPTAC is a high-molecular-weight polymer, whereas the target compound is monomeric .
  • Hydrolytic Stability : PMAPTAC exhibits pH-dependent hydrolysis, limiting its use in alkaline conditions .
    Comparison :
Property Trimethyl[3-(methylthio)propyl]ammonium(1+) PMAPTAC
Molecular Form Monomer Polymer
Application Bioactive small molecule Water treatment, textiles
Stability in Alkaline pH Not reported Low (hydrolyzes)

Perfluorinated Analogs (e.g., Trimethyl[3-(perfluorooctanamido)propyl]ammonium Iodide)

Structure : Contains a perfluorooctanamido group (-C₈F₁₅CONH-) instead of methylthio.
Key Differences :

  • Chemical Resistance : Perfluorinated chains enhance hydrophobicity and chemical inertness .
  • Toxicity : Fluorinated compounds face environmental concerns due to persistence .
    Comparison :
Property Trimethyl[3-(methylthio)propyl]ammonium(1+) Perfluorinated Analog
Hydrophobicity Moderate High (fluorinated chain)
Environmental Impact Likely biodegradable Persistent organic pollutant

Zwitterionic Betaines (e.g., 3-Trimethylammonio-1-propane sulfonate)

Structure : Combines quaternary ammonium and sulfonate groups.
Key Differences :

  • Charge : Zwitterionic (neutral overall) vs. cationic (target compound) .
  • Applications : Betaines are used in detergents and biomaterials for low-fouling properties .
    Comparison :
Property Trimethyl[3-(methylthio)propyl]ammonium(1+) Zwitterionic Betaines
Charge +1 Neutral
Biocompatibility Limited data High (used in cosmetics)

Biological Activity

Trimethyl[3-(methylthio)propyl]ammonium(1+) is a quaternary ammonium compound that has garnered attention due to its potential biological activities. This article delves into the compound's biological effects, mechanisms of action, and relevant research findings, supported by data tables and case studies.

  • Chemical Formula : C₇H₁₈N₁S
  • Molecular Weight : 146.29 g/mol
  • Structure : The compound features a trimethylammonium group attached to a propyl chain with a methylthio substituent.

Biological Activity Overview

Trimethyl[3-(methylthio)propyl]ammonium(1+) exhibits various biological activities, primarily related to its role as an immune response modifier. Research indicates its potential in modulating cytokine biosynthesis, which is crucial in the immune response.

The compound's biological activity can be attributed to several mechanisms:

  • Cytokine Modulation : It influences the production of cytokines, which are signaling proteins involved in immune responses. This modulation can enhance or inhibit immune functions depending on the context of administration.
  • Cellular Interaction : As a quaternary ammonium compound, it interacts with cellular membranes, potentially affecting membrane integrity and permeability.

Cytokine Modulation Studies

A study investigating the immunomodulatory effects of Trimethyl[3-(methylthio)propyl]ammonium(1+) found that it could induce the synthesis of pro-inflammatory cytokines in vitro. This effect was linked to its ability to activate specific signaling pathways associated with immune cell activation.

Study Findings Methodology
Study 1Induced IL-6 and TNF-alpha productionIn vitro assays on macrophage cell lines
Study 2Inhibited IL-10 synthesisCytokine profiling using ELISA

Case Studies

  • Case Study on Immune Response : In an animal model, administration of Trimethyl[3-(methylthio)propyl]ammonium(1+) resulted in enhanced resistance to viral infections. The study noted increased levels of interferon-gamma (IFN-γ), indicating a robust Th1 response.
  • Toxicological Assessment : A comprehensive evaluation of the compound's safety profile revealed no significant toxicity at therapeutic doses. However, high concentrations led to cytotoxic effects in certain cell lines, necessitating further investigation into dose-dependent responses.

Discussion

The biological activity of Trimethyl[3-(methylthio)propyl]ammonium(1+) highlights its potential as an immunomodulatory agent. Its ability to influence cytokine production positions it as a candidate for therapeutic applications in conditions where immune modulation is beneficial, such as autoimmune diseases and infections.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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